molecular formula C14H12N2 B1624816 2,7-Phenanthrenediamine CAS No. 62245-46-9

2,7-Phenanthrenediamine

Cat. No.: B1624816
CAS No.: 62245-46-9
M. Wt: 208.26 g/mol
InChI Key: QJZDTUSIYGXUJR-UHFFFAOYSA-N
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Description

2,7-Phenanthrenediamine is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . It is classified as an aromatic diamine and is provided with a high purity level of over 98% . The compound features two amine functional groups positioned at the 2 and 7 locations on the phenanthrene core, a structure known for its planarity and conjugation. This specific arrangement makes this compound a valuable precursor in research and development, particularly in the field of advanced materials chemistry . Primary research applications for this compound are anticipated in the synthesis of novel chemical entities. Its diamino-substituted phenanthrene structure suggests potential as a key building block (monomer) for constructing polyimides and other high-performance polymers, which are sought after for their thermal stability and mechanical properties . Furthermore, the conjugated ring system positions this diamine as a candidate for creating organic fluorophores and dyes. Researchers can explore its photophysical properties to develop new materials for applications in organic electronics, such as semiconductors or sensor components . This product is strictly for research purposes and is designated as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthrene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZDTUSIYGXUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC(=C3)N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470254
Record name 2,7-Phenanthrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62245-46-9
Record name 2,7-Phenanthrenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,7 Phenanthrenediamine

Facile Synthetic Routes to Diaminophenanthrene Scaffolds

The creation of the 2,7-diaminophenanthrene framework can be achieved through several synthetic pathways, primarily involving reductive processes or more elaborate multistep strategies that allow for precise control over the introduction of functional groups.

Reductive Pathways for Phenanthrenediamine Generation

A common and direct method for the synthesis of 2,7-Phenanthrenediamine involves the reduction of a dinitro precursor, 2,7-dinitrophenanthrene. While various reducing agents can be employed, the choice of reagent is critical to ensure high yields and minimize side reactions. For instance, the use of iron powder and ammonium (B1175870) chloride in a refluxing mixture of ethanol (B145695) and water has been reported as an effective method for this transformation. mdpi.com However, milder reducing conditions, such as catalytic hydrogenation, are also utilized to achieve this conversion. google.com

It is important to note that the stability of the resulting diamine can be a concern, with decomposition observed under certain reductive conditions. mdpi.com For example, methods employing hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst or sodium borohydride (B1222165) with nickel chloride, while effective in achieving reduction, can lead to significant decomposition products. mdpi.com

A general representation of this reductive pathway is the catalytic hydrogenation of dinitro compounds, which can be carried out under a range of temperatures and pressures. google.com

Table 1: Reductive Methods for this compound Synthesis

Precursor Reducing Agent/Catalyst Conditions Product Reference
2,7-Dinitrophenanthrene Fe/NH4Cl Refluxing EtOH/H2O This compound mdpi.com
Dinitro Aromatic Compounds H2/Catalyst Various temperatures and pressures Aromatic Diamines google.com
2,7-Dinitrophenanthrene NH2NH2·H2O, Pd/C - This compound (with decomposition) mdpi.com

Multistep Strategies and Intermediate Control in Synthesis

Multistep synthesis provides a more controlled approach to constructing the 2,7-diaminophenanthrene scaffold, often involving the sequential introduction and modification of functional groups. vapourtec.comyoutube.com These strategies allow for the synthesis of specific isomers and the incorporation of various substituents onto the phenanthrene (B1679779) core.

One such strategy involves a seven-step synthesis starting from readily available materials to produce a novel anion receptor incorporating the 3,6-diaminophenanthrene backbone. mdpi.com This highlights the utility of multistep synthesis in creating complex, functional molecules. mdpi.com The planning of such routes often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.comyoutube.com

These intricate synthetic sequences can involve a variety of chemical reactions, including electrophilic aromatic substitution and subsequent reductions. google.com The ability to control each step is crucial for the efficient synthesis of complex target molecules. vapourtec.com

Strategies for N-Functionalization and Core Derivatization

Once the this compound core is obtained, the amine functionalities serve as versatile handles for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

Preparation of Substituted Amine Derivatives

The primary amine groups of this compound can be readily functionalized to form substituted amine derivatives. asianpubs.org These reactions can include alkylation, arylation, and acylation to introduce a variety of organic moieties. asianpubs.orgrsc.org For example, N-substituted ethylenediamine (B42938) derivatives are important intermediates in medicinal chemistry and can be synthesized through various methods, including nucleophilic substitution and ring-opening reactions. asianpubs.org The development of efficient and economical routes to these derivatives is an active area of research. asianpubs.org

The synthesis of substituted amine derivatives is not limited to simple alkyl or aryl groups. More complex functionalities can be introduced to create molecules with specific electronic or structural properties. rsc.orgnih.gov

Table 2: Examples of N-Functionalization Reactions

Starting Material Reagent Reaction Type Product Type Reference
Amine N-(2-bromoethyl)phthalimide Nucleophilic Substitution, Hydrazinolysis N-substituted ethylenediamine asianpubs.org
Amine 2-chloroethylamine hydrochloride Nucleophilic Substitution N-substituted ethylenediamine asianpubs.org
Amine 2-oxazolidone Ring Cleavage N-substituted ethylenediamine asianpubs.org
Primary Sulfonamides Aliphatic Aldehydes Oxidative N-functionalization α-sulfonamido acetals rsc.org

Incorporation into Macrocyclic and Supramolecular Architectures

The rigid structure and the presence of two reactive amine groups make this compound an excellent building block for the construction of macrocycles and other supramolecular assemblies. beilstein-journals.orgrsc.org These large, cyclic molecules can exhibit unique host-guest chemistry and have applications in sensing, catalysis, and materials science. beilstein-journals.orgrsc.orgmdpi.combeilstein-journals.org

The synthesis of these complex architectures often relies on self-assembly processes driven by non-covalent interactions or the formation of covalent bonds through carefully designed reactions. rsc.orgresearchgate.net For example, triphenylamine (B166846) vapourtec.comarenes, which are macrocycles with alternating carbon and nitrogen bridges, have been synthesized and shown to be versatile platforms for creating more complex supramolecular structures. researchgate.net

Formation of Schiff Base Ligands and Amide Derivatives

The reaction of the primary amine groups of this compound with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netfud.edu.ngmdpi.com Schiff bases are highly versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netfud.edu.ngmedjpps.com The formation of these ligands is typically a condensation reaction where a molecule of water is eliminated. fud.edu.ng

Similarly, the reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides, yields amide derivatives. acs.org These amide linkages are robust and can be used to connect the phenanthrene core to other molecular fragments, leading to the formation of polymers or discrete molecular structures with specific functionalities. For instance, a chelating phenanthrenediamide ligand has been synthesized and used to create new titanium(IV) complexes. acs.org

Table 3: Formation of Schiff Bases and Amide Derivatives

Reactant 1 Reactant 2 Product Type Key Functional Group Reference
Primary Amine Aldehyde/Ketone Schiff Base Imine (-C=N-) researchgate.netmdpi.com
This compound Carboxylic Acid/Derivative Amide Derivative Amide (-C(O)NH-) acs.org
2-hydroxy-1-naphthaldehyde 2- and 4-nitroaniline Schiff Base Imine (-C=N-) fud.edu.ng

Catalytic Approaches in this compound Synthesis and Modification

Catalytic methods are central to the modern synthesis of complex organic molecules, and this compound is no exception. These reactions provide milder and more versatile alternatives to traditional synthetic routes.

Metal-Catalyzed Amination Reactions

Metal-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed reaction is instrumental in synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be envisioned starting from a 2,7-dihalophenanthrene precursor.

The Buchwald-Hartwig amination is advantageous due to its broad substrate scope and mild reaction conditions compared to older methods like the Ullmann condensation. snnu.edu.cnwikipedia.orgorganic-chemistry.org The reaction mechanism involves a catalytic cycle with a palladium(0) species. This cycle includes the oxidative addition of the aryl halide to the palladium center, association of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orgyoutube.com

Table 1: Key Features of Buchwald-Hartwig Amination

FeatureDescription
Catalyst Typically a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. wikipedia.orgorganic-chemistry.org
Ligands Bulky, electron-rich phosphine (B1218219) ligands are crucial for high efficiency. Examples include bidentate ligands like BINAP and DPPF, and sterically hindered monophosphine ligands. wikipedia.org
Reactants An aryl halide (or triflate) and a primary or secondary amine. organic-chemistry.org For this compound synthesis, this would involve a 2,7-dihalophenanthrene and an ammonia (B1221849) equivalent.
Base A base is required to facilitate the deprotonation of the amine complex. researchgate.net

The development of various generations of catalyst systems has expanded the utility of this reaction, allowing for the coupling of a wide array of amines with diverse aryl partners under increasingly mild conditions. wikipedia.org For the synthesis of primary arylamines like this compound, specific ammonia equivalents can be employed. organic-chemistry.org

Cross-Coupling Methodologies for Aromatic Systems

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. wikipedia.orgsigmaaldrich.com These reactions are invaluable for modifying the aromatic framework of this compound, allowing for the introduction of various substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orgharvard.edu It is widely used to form carbon-carbon bonds, for instance, to synthesize biaryl compounds. wikipedia.orgresearchgate.net In the context of this compound derivatives, a dihalo-phenanthrene could be coupled with an arylboronic acid to introduce new aryl groups at the 2 and 7 positions prior to amination, or a protected 2,7-diaminophenanthrene derivative bearing halide or triflate groups could be functionalized. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Table 2: Overview of Suzuki-Miyaura Coupling

ComponentRole
Catalyst Palladium complexes, such as those with phosphine ligands, are commonly used. harvard.edulibretexts.org
Electrophile Aryl or vinyl halides or triflates. harvard.edu
Nucleophile Organoboron compounds (e.g., boronic acids, boronic esters). wikipedia.org
Base A base is essential for the transmetalation step. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction could be used to introduce alkenyl substituents onto the phenanthrene core. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orggold-chemistry.org This method is ideal for introducing alkynyl moieties onto the this compound backbone, which can serve as versatile handles for further transformations. Copper-free versions of the Sonogashira reaction have also been developed. gold-chemistry.orgrsc.org

Table 3: Comparison of Cross-Coupling Reactions for Modifying Aromatic Systems

ReactionBond FormedKey ReactantsCatalyst System
Suzuki-Miyaura Coupling C(sp²) - C(sp²)Aryl/Vinyl Halide + OrganoboronPd catalyst, Base wikipedia.org
Heck Reaction C(sp²) - C(sp²)Aryl/Vinyl Halide + AlkenePd catalyst, Base wikipedia.org
Sonogashira Coupling C(sp²) - C(sp)Aryl/Vinyl Halide + Terminal AlkynePd catalyst, Cu co-catalyst, Base wikipedia.org

These catalytic cross-coupling reactions, alongside metal-catalyzed aminations, provide a comprehensive toolkit for the synthesis and derivatization of this compound, enabling the creation of a diverse range of functional molecules.

Advanced Spectroscopic and Analytical Characterization of 2,7 Phenanthrenediamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules, including complex systems like 2,7-phenanthrenediamine derivatives. researchgate.net It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.netemory.edu

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial yet crucial insights into the molecular structure. researchgate.net However, for complex molecules where spectral overlap is common, two-dimensional (2D) NMR techniques are indispensable. researchgate.netwikipedia.orgnih.gov Experiments such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. wikipedia.orgemerypharma.com For the full structural assignment of a novel anion receptor derived from 3,6-diaminophenanthrene, both ¹H and ¹³C NMR were utilized, alongside other techniques, providing a complete characterization that was previously absent in the literature. mdpi.com The combined use of 1D and 2D NMR is a powerful approach to establish the structure of complex organic compounds. researchgate.net

Table 1: Common NMR Techniques for Structural Elucidation
TechniqueAbbreviationInformation ProvidedReference
Proton NMR¹H NMRInformation about the proton environments in a molecule. researchgate.net
Carbon-13 NMR¹³C NMRInformation about the carbon skeleton of a molecule. mdpi.com
Correlation SpectroscopyCOSYShows correlations between coupled protons. wikipedia.orgemerypharma.com
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons to their directly attached heteronuclei (e.g., ¹³C). wikipedia.org
Heteronuclear Multiple Bond CorrelationHMBCShows correlations between protons and carbons over two to three bonds. researchgate.net

Solution-Phase Interaction Analysis via NMR Titrations

NMR titrations are a powerful method to study non-covalent interactions in solution, such as host-guest complexation. mdpi.com This technique involves the incremental addition of a guest molecule to a solution of the host molecule and monitoring the changes in the NMR spectrum. mdpi.com For instance, ¹H NMR titrations were employed to investigate the interaction of a 3,6-diaminophenanthrene-based receptor with various anions. mdpi.com By observing the chemical shift changes of the host's protons upon addition of the guest, the binding affinity and stoichiometry of the interaction can be determined. mdpi.com These studies are crucial for understanding the recognition properties of phenanthrene-based systems.

Mass Spectrometry for Molecular Characterization (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds. uni-saarland.demtu.edu Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermolabile molecules, making it a valuable tool for characterizing phenanthrenediamine derivatives. frontiersin.orgrsc.orgmdpi.com ESI-MS can be used to confirm the molecular weight of synthesized compounds and to identify intermediates and byproducts in a reaction mixture. mdpi.com High-resolution mass spectrometry (HRMS) techniques, such as ESI coupled with an Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer, provide highly accurate mass measurements, enabling the determination of molecular formulas for unknown compounds in complex mixtures. mtu.eduecut.edu.cncopernicus.org

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide valuable information about the electronic structure and photophysical properties of molecules. uzh.chtanta.edu.egmsu.edu These techniques are particularly useful for studying the behavior of fluorescent compounds like many phenanthrene (B1679779) derivatives.

UV-Vis Absorption Analysis

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. bath.ac.uk The resulting spectrum reveals the electronic transitions within the molecule. tanta.edu.eg For example, a "dual-mode" chromogenic and fluorescent probe based on a phenanthrene derivative exhibited an absorption maximum at 380 nm. researchgate.net Upon reaction with biological thiols, a new absorption band appeared at 530 nm, indicating a change in the electronic structure of the molecule. researchgate.net The position and intensity of absorption bands can be influenced by factors such as solvent polarity and pH. tanta.edu.eg

Fluorescence and Dual-Emission Characterization

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. jasco-global.comnih.gov This technique is highly sensitive and can provide information about the excited state properties of a molecule. jasco-global.com Some phenanthrene derivatives have been observed to exhibit dual fluorescence, meaning they emit light from two different excited states. oup.comnih.gov For example, 9,10-phenanthrenediamine displays dual fluorescence in various solvents, with a normal Stokes shifted band and a large Stokes shifted broad band. oup.com The relative intensities of these two emission bands can be sensitive to the surrounding environment, such as solvent polarity and the presence of other molecules. oup.com This property can be exploited for the development of fluorescent sensors. For instance, a bis(pyrene)-functionalized β-cyclodextrin exhibits monomer fluorescence in DMSO and excimer fluorescence upon the addition of water. rsc.org Similarly, certain rhodamine analogs can be designed to have dual emissions from both their closed and open forms. rsc.org

Table 2: Spectroscopic Data for a Phenanthrene-Based Fluorescent Probe
TechniqueParameterValueConditionReference
UV-Vis Absorptionλmax (initial)380 nmpH 7.40 phosphate (B84403) buffer (MeOH–H₂O = 3:7, v/v) researchgate.net
λmax (after addition of Cys)530 nm
Fluorescence Emissionλem553 nm

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable technique for identifying the functional groups and probing the bonding environment within a molecule. chinesechemsoc.orgmdpi.com An infrared spectrum provides a unique molecular fingerprint based on the absorption of specific frequencies of IR radiation that correspond to the vibrational modes of molecular bonds. chinesechemsoc.org

For this compound, the FTIR spectrum is dominated by features arising from the amino (-NH₂) groups and the aromatic phenanthrene core. The primary amine groups exhibit characteristic stretching vibrations. In studies of related covalent organic frameworks synthesized from diamine linkers, the disappearance of N–H stretching bands, typically found in the range of 3300-3500 cm⁻¹, is a key indicator of successful polymerization. akjournals.com Specifically, FTIR analysis of 3,6-diaminophenanthrene, an isomer of the target compound, shows N-H stretching bands at 3337 cm⁻¹ and 3232 cm⁻¹. nih.gov These correspond to the asymmetric and symmetric stretches of the -NH₂ group, respectively.

The aromatic backbone gives rise to C-H stretching vibrations, typically observed just above 3000 cm⁻¹, and C=C ring stretching vibrations within the 1400-1650 cm⁻¹ region. researchgate.net The formation of polymers from 2,7-diaminophenanthrene, such as polyazomethines, can be monitored by the appearance of new bands, like the C=N (azomethine) stretch, and the reduction of signals from the original aldehyde and amine monomers. researchgate.net

The table below summarizes the expected prominent vibrational bands for this compound based on data from analogous compounds.

Vibrational ModeTypical Wavenumber (cm⁻¹)DescriptionReference(s)
Asymmetric N-H Stretch~3337Stretching of the N-H bonds in the primary amine groups where the two bonds stretch out of phase. nih.gov
Symmetric N-H Stretch~3232Stretching of the N-H bonds in the primary amine groups where the two bonds stretch in phase. nih.gov
Aromatic C-H Stretch>3000Stretching of the carbon-hydrogen bonds on the phenanthrene aromatic ring system. researchgate.net
N-H Scissoring (Bending)~1621 - 1655In-plane bending vibration of the primary amine groups. nih.gov
Aromatic C=C Ring Stretch~1400 - 1650Vibrations associated with the stretching of the carbon-carbon double bonds within the aromatic rings. researchgate.net
C-N Stretch~1250 - 1350Stretching of the carbon-nitrogen bond connecting the amine group to the phenanthrene ring. akjournals.com

Electrochemical Analysis (e.g., Cyclic Voltammetry for Redox Behavior)

Electrochemical analysis techniques, such as cyclic voltammetry (CV), provide critical insights into the redox behavior of a molecule, including its oxidation and reduction potentials and the stability of the resulting species. mdpi.comchemecomp.com CV involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. researchgate.net For electroactive species like this compound, this technique can reveal the ease of electron removal from the amine groups and the subsequent chemical reactions.

Aromatic amines are known to undergo oxidation at the nitrogen atoms. In the case of this compound, the two amino groups are expected to be the primary sites of electrochemical activity. The cyclic voltammogram would likely show an irreversible oxidation peak at a positive potential. This irreversibility arises because the initial oxidation to a radical cation is often followed by rapid coupling reactions, leading to the formation of a polymer film on the electrode surface. researchgate.netscivisionpub.com This process, known as electropolymerization, is a common feature for many aromatic diamines. scivisionpub.comnih.gov

Studies on related perimidine monomers show irreversible oxidation peaks with maxima between +0.86 V and +0.93 V, which are attributed to the coupling of radical cations to form polymers. researchgate.net The electrochemical performance of materials derived from 2,7-diaminophenanthrene derivatives has been evaluated using standard three-electrode systems. akjournals.com

The expected key features in a cyclic voltammogram of this compound are outlined in the table below.

Feature in Cyclic VoltammogramExpected Potential Range (vs. Ag/AgCl)Underlying ProcessReference(s)
Anodic Peak (Eₚₐ)+0.8 to +1.0 VIrreversible oxidation of the diamine. The two amino groups lose electrons to form highly reactive radical cations. researchgate.net
Polymer Film FormationUpon repeated cyclingThe radical cations couple, leading to the deposition of an electroactive, and often colored, polymer film on the working electrode surface. scivisionpub.com
Absence of Cathodic PeakN/AThe chemical follow-up reaction (polymerization) is much faster than the reverse scan, so the oxidized species is not available for reduction. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scivisionpub.com By diffracting a beam of X-rays off a single crystal, one can deduce atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and crystal packing. scivisionpub.com

As of the current literature search, a complete single-crystal X-ray diffraction structure for this compound has not been reported. However, the technique remains the gold standard for such a determination. scivisionpub.com If a suitable single crystal of this compound were grown, X-ray analysis would provide unambiguous structural data. This information is crucial for understanding how the molecules pack in the solid state, which influences physical properties like solubility and melting point, and for providing a basis for computational modeling. For example, analysis of a related phenanthrene-diimine derivative revealed a twisted backbone and a lack of conjugation due to steric hindrance, details only accessible through crystallography.

The table below outlines the key crystallographic parameters that would be obtained from a successful X-ray structural analysis of this compound.

ParameterDescriptionSignificance
Crystal System & Space GroupThe symmetry classification of the crystal lattice (e.g., monoclinic, P2₁/c).Defines the fundamental symmetry operations within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.Defines the size and shape of the repeating structural unit of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.Allows for the calculation of all bond lengths, bond angles, and torsion angles, defining the molecular conformation.
Bond Lengths & AnglesThe distances between bonded atoms and the angles formed by three connected atoms.Confirms the covalent structure and reveals any strain or unusual geometry.
Intermolecular InteractionsIdentification and geometry of non-covalent interactions like hydrogen bonds (e.g., N-H···N) and π-π stacking between phenanthrene rings.Explains the forces holding the crystal lattice together and dictates the packing arrangement and physical properties of the solid.

Chiroptical Spectroscopy (e.g., Circular Dichroism Spectroscopy)

Chiroptical spectroscopy, including circular dichroism (CD) spectroscopy, measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying chiral molecules, as an unequal absorption (a CD signal) is only observed for substances that lack mirror symmetry.

The this compound molecule itself is achiral and therefore does not produce a CD signal. However, chiroptical spectroscopy becomes a highly relevant analytical method when this phenanthrene system is incorporated into a chiral environment or chemically modified to become chiral.

For instance, research has shown that achiral monomers can be polymerized in chiral nematic liquid crystals to produce helical polymers that exhibit strong chiroptical activity. In such a scenario, the CD spectrum would provide information about the induced helical structure of the resulting poly(this compound). Another application involves the study of interactions between this compound derivatives and inherently chiral macromolecules like DNA or RNA. The binding of the small molecule to the chiral biomolecule can induce a CD signal, which can be used to probe the binding mode and the conformational changes in the host molecule.

The following table describes scenarios where chiroptical spectroscopy could be applied to systems containing the this compound moiety.

SystemPrinciple of Chirality InductionInformation Gained from CD SpectroscopyReference(s)
Chiral Polymer Polymerization of this compound in a chiral medium.Confirmation of a helical or other chiral secondary structure in the polymer backbone; determination of the preferred screw-sense (helicity).
Binding to a Chiral Host (e.g., DNA) The achiral diamine binds to the chiral scaffold of a biomolecule.Evidence of binding; information about the binding geometry and any conformational changes induced in the host or guest molecule upon complexation.
Synthesis of a Chiral Derivative Covalent attachment of a chiral auxiliary to the diamine.Determination of the absolute configuration of the newly formed stereocenters by comparing experimental and computationally predicted spectra.

Computational and Theoretical Investigations of 2,7 Phenanthrenediamine Systems

Quantum Chemical Methodologies for Electronic Structure Analysis

Quantum chemical methods are powerful tools for elucidating the electronic structure of molecules like 2,7-phenanthrenediamine. These methods can predict various molecular properties, including geometries, energies, and spectroscopic characteristics, offering a deeper understanding that complements experimental findings.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study phenanthrene (B1679779) derivatives. For instance, theoretical computations have been used to optimize the binding energies of phenanthrene derivatives when interacting with DNA. nih.gov These studies often involve calculating the intermolecular interaction energy and the conformational energy changes upon binding. nih.gov Such calculations are critical for understanding the structure-activity relationships that govern the biological interactions of these compounds. nih.gov

Density Functional Theory (DFT) has become a widely used method for investigating the electronic properties of phenanthrene systems due to its balance of accuracy and computational cost. DFT calculations have been instrumental in optimizing the molecular structures of phenanthrene derivatives before further analysis, such as molecular docking studies. academie-sciences.fr

Researchers have used DFT to explore the effects of halogenation on the electronic properties of phenanthrene. koyauniversity.org These studies reveal that the introduction of halogen atoms can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the electronic and optical properties of the molecule. koyauniversity.org For example, halogenation has been shown to reduce the HOMO-LUMO gap and increase the electronegativity of the phenanthrene system. koyauniversity.org

DFT has also been applied to understand the excited-state dynamics and photophysical properties of phenanthrene derivatives. nih.gov Theoretical calculations can support experimental observations, such as large Stokes shifts, by suggesting extensive structural relaxation in the excited state. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and intermolecular interactions of this compound and related systems over time. These techniques are particularly useful for understanding how these molecules behave in different environments and interact with other molecules.

The conformation of a molecule is crucial to its function. Molecular mechanics modeling has been used to suggest that phenanthrene derivatives with substituents at specific positions, such as the 3- and 6-positions, can adopt conformations suitable for binding specific guests. researchgate.net The rigid backbone of the phenanthrene scaffold helps to ensure a favorable orientation of binding moieties. researchgate.net

In more complex systems, such as those involving distorted phenanthrenes, computational studies, including DFT, have been used to understand the impact of steric hindrance on the molecular geometry. nih.gov These studies show how bulky substituents can lead to a distorted aromatic framework, which in turn influences the molecule's properties. nih.gov

Understanding how phenanthrene derivatives interact with other molecules is key to their application. Molecular docking studies, often preceded by DFT optimization of the ligand structure, are used to evaluate the binding modes and intermolecular interactions with biological targets like proteins. academie-sciences.fr These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for molecular recognition. nih.gov

Molecular dynamics simulations have also been employed to investigate the binding modes of phenanthrene derivatives with enzymes. nih.gov These simulations can provide insights into the stability of the protein-ligand complex and help to elucidate the reasons for selective inhibition of certain enzymes over others. nih.gov

Prediction and Interpretation of Optical and Electrical Properties

Computational methods are invaluable for predicting and interpreting the optical and electrical properties of this compound systems, guiding the design of new materials for optoelectronic applications.

Theoretical studies have shown that the introduction of different functional groups can significantly impact the optical properties of phenanthrene derivatives. For instance, the synthesis of novel phenanthrene derivatives bearing cyano groups has been guided by the goal of creating materials with specific electronic characteristics. academie-sciences.fr The investigation of their optical properties through UV-vis absorption spectroscopy is often complemented by theoretical calculations to understand the nature of the electronic transitions (e.g., π–π* and n–π*). academie-sciences.fr

Computational studies on halogenated phenanthrenes have revealed that the type and position of the halogen atom can shift the absorption peaks to different wavelengths. koyauniversity.org For example, chloro, fluoro, and bromo substitutions on phenanthrene result in distinct shifts in the absorption spectra compared to the parent molecule. koyauniversity.org

Furthermore, quantum chemical calculations are used to estimate the HOMO and LUMO energy levels, which are crucial for assessing the potential of these materials in organic light-emitting diodes (OLEDs) as electron-injection or hole-blocking layers. academie-sciences.fr The difference between the optical and electrochemical band gaps, often observed experimentally, can be rationalized through theoretical considerations that account for factors like exciton (B1674681) binding energy. academie-sciences.fr

Table of Predicted Optical Properties for Substituted Phenanthrenes:

Compound Substitution Predicted Absorption Maxima (λ) Predicted HOMO-LUMO Gap (eV)
Phenanthrene None 293.0 nm koyauniversity.org -
Phenanthrene-Cl Chlorine 295.1 nm koyauniversity.org Reduced by 0.0064 eV koyauniversity.org
Phenanthrene-F Fluorine 305.3 nm koyauniversity.org Reduced by 0.0100 eV koyauniversity.org

Calculation of Excited-State Energy Gaps and Transitions

The photophysical properties of a molecule are dictated by its electronically excited states. Computational methods are employed to calculate the energy difference between the ground state and various excited states, known as the energy gap. acs.org These calculations are essential for predicting the absorption and emission spectra of a compound.

For aromatic systems, electronic excitations often involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). In molecules like this compound, the presence of amino groups introduces non-bonding (n) orbitals, allowing for n → π* transitions as well. The energies of these transitions determine the color and luminescent properties of the molecule.

Theoretical calculations using TD-DFT can reliably predict the wavelengths of maximum absorption (λ_max) and emission. acs.org For instance, in studies of similarly complex N,N'-diaryl-dihydrodibenzo[a,c]phenazine derivatives, TD-DFT calculations at the Cam-b3lyp/6-31G(d) level of theory have been shown to produce photoluminescence wavelengths that are in good agreement with experimental results. acs.org Such studies reveal how the introduction of different functional groups can alter the excited-state energy gaps. For example, attaching various electron-donating groups to a phenazine (B1670421) core leads to predictable shifts in the emission spectra, which can be rationalized by the calculated energy gaps between the excited and ground states. acs.org

Table 1: Illustrative Calculated Excited-State Properties for Functionalized Phenazine Derivatives This table presents data for DPAC derivatives, which serve as an example of how computational methods are used to analyze excited-state properties in complex aromatic amines related to this compound. acs.org

DerivativeCalculated Emission Wavelength (nm)Calculated Activation Energy (Ea) for State Transformation (meV)
mono-CZ ~4202
mono-TPA ~4207
mono-DPA ~42066

Source: The Journal of Physical Chemistry C acs.org

Analysis of Charge-Transfer Phenomena

Charge-transfer (CT) is a fundamental process where an electron moves from one part of a molecule (the donor) to another (the acceptor), often initiated by the absorption of light. openaccessjournals.comnih.gov In this compound, the phenanthrene core can act as an acceptor, while the amino groups serve as electron donors. Computational modeling is indispensable for understanding and quantifying these phenomena at the molecular level. openaccessjournals.com

DFT and TD-DFT are primary tools for analyzing CT states. cecam.org By examining the molecular orbitals involved in an electronic transition, chemists can determine the nature and extent of charge transfer. For example, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal whether a transition moves electron density from a donor-localized HOMO to an acceptor-localized LUMO.

Studies on related systems, such as triphenylamine-ethynyl polycyclic aromatic hydrocarbon derivatives, demonstrate how molecular structure influences charge transport properties. arxiv.org Computational investigations combining Marcus charge transfer theory with kinetic Monte Carlo simulations show how substitution patterns on an aromatic backbone can either enhance or decrease charge transfer integrals, which are a measure of the electronic coupling between adjacent molecules. arxiv.org For example, it was found that changing the substitution from a 2,7-disubstituted pattern to a 1,6-disubstituted one on a pyrene (B120774) backbone could increase transfer integrals by 28%. arxiv.org This type of analysis is directly applicable to designing this compound-based materials with optimized charge transport characteristics for electronic devices.

In complexes where molecules are adsorbed on surfaces like graphene, TD-DFT calculations can identify specific excited states responsible for charge transfer from the molecule to the surface (MSCT) or vice versa. mdpi.com The amount of charge transferred can be quantified using population analysis methods, providing deep insight into the mechanisms that underpin photovoltaics and catalysis. mdpi.com

Computational Catalysis and Reaction Mechanism Elucidation

Computational catalysis has become an essential field for designing new catalysts and understanding how they work at an atomic level. frontiersin.orgsimonsfoundation.org By using quantum chemical calculations, researchers can model reaction pathways, identify transition states, and calculate activation barriers, providing a detailed picture of the catalytic cycle. aps.orgnih.gov This knowledge-based approach accelerates the discovery of more efficient and selective catalysts, moving beyond traditional trial-and-error methods. frontiersin.org

Active Site Characterization and Design

The active site is the specific region of a catalyst where the chemical reaction takes place. Computational modeling plays a crucial role in characterizing the geometric and electronic structure of these sites. dokumen.pub For catalysts involving organic ligands, such as those that could be derived from this compound, computational studies can determine how the ligand coordinates to a metal center and influences its reactivity. dokumen.pub

Methods like DFT can be used to calculate key properties of the active site, including bond lengths, bond angles, and the distribution of electron density. dokumen.pub This information helps in understanding how a substrate might bind and be activated by the catalyst. For instance, in designing macrocyclic receptors for anions, computational studies were used to find an optimal 26-membered ring size that showed good size complementarity for the target anion, with a derivative of this compound being a key building block. chemrxiv.org

Furthermore, computational approaches are used to design novel catalysts by predicting how modifications to the structure will affect catalytic performance. simonsfoundation.org By screening potential catalyst structures virtually, researchers can prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org

Mechanistic Pathway Analysis

Understanding the detailed step-by-step path of a reaction, or its mechanism, is a primary goal of computational catalysis. nih.gov Theoretical methods allow for the exploration of a reaction's potential energy surface to locate reactants, products, intermediates, and the transition states that connect them. aps.orgnih.gov

The Artificial Force Induced Reaction (AFIR) method is one advanced, automated approach that can explore all significant reaction paths without requiring an initial guess, thereby uncovering both anticipated and unanticipated mechanisms. nih.gov After identifying approximate structures for local minima and transition states, more accurate methods like DFT are used to refine these points and calculate the energy barriers for each step. nih.gov

This type of analysis is critical for understanding selectivity in complex reactions, such as in transition-metal-catalyzed processes. nih.gov By comparing the activation energies of different possible pathways, chemists can predict which products will be favored under specific conditions. While specific mechanistic analyses for reactions directly involving this compound are not broadly documented in the provided sources, the established computational methodologies are fully applicable to studying its potential use in catalysis, for example, in the synthesis of polymers or coordination complexes. nih.govnih.gov

Advanced Materials Applications of 2,7 Phenanthrenediamine Derivatives

Optoelectronic Materials and Devices

While the broader class of phenanthrene (B1679779) derivatives has been explored for various optoelectronic applications, including as components in Organic Light-Emitting Diodes (OLEDs), specific research into 2,7-phenanthrenediamine for these roles is not extensively documented in current literature. However, significant theoretical work has been conducted on the potential of amino-substituted phenanthrenes in the related field of nonlinear optics.

Nonlinear Optical (NLO) Materials Development

The development of organic molecules with significant nonlinear optical (NLO) properties is crucial for applications in photonics and optoelectronics, including optical switching and data storage. The NLO response in organic materials often arises from intramolecular charge transfer between an electron donor and an electron acceptor group, connected via a π-conjugated bridge. The phenanthrene skeleton serves as an effective aromatic bridge in this context.

Quantum computational studies have been performed to investigate the NLO behavior of various phenanthrene-based molecules. These studies systematically evaluated the impact of different electron donor and acceptor groups on the molecule's first hyperpolarizability (β), a key measure of second-order NLO activity. In these theoretical models, the amino group (-NH2) was considered as a potent electron donor.

The research indicates that phenanthrene derivatives, in general, exhibit promising NLO behavior. The magnitude of this response is highly dependent on the specific combination of donor and acceptor groups attached to the aromatic core. Calculations have shown that the NLO properties are significantly enhanced when strong donor groups are paired with strong acceptor groups. For instance, pairings such as an amino (-NH2) donor with a -C(CN)C(CN)2 acceptor, or a pyrrolidinyl donor with a nitro (-NO2) acceptor, were predicted to yield substantially high hyperpolarizability values. These findings underscore the potential of using amino-substituted phenanthrenes, such as derivatives of this compound, as a foundation for designing high-performance NLO materials.

Table 1: Calculated First Hyperpolarizabilities (β) for Phenanthrene Derivatives with Various Donor-Acceptor Pairs

Electron Donor GroupElectron Acceptor GroupPredicted NLO Enhancement
-NH2-C(CN)C(CN)2High
Pyrrolidinyl-NO2High
-N(CH3)2-CNModerate
-NH2-CF3Moderate

Supramolecular Systems and Recognition Chemistry

Supramolecular chemistry focuses on the design of molecular systems connected by non-covalent interactions. A key area within this field is the development of synthetic receptors capable of selectively binding specific ions or molecules, known as guests. The rigid structure of the phenanthrene scaffold makes its diamino-derivatives excellent candidates for constructing pre-organized binding sites.

Development of Synthetic Receptors for Anions and Molecular Guests

The recognition of anions is a significant challenge in supramolecular chemistry due to the varied geometries and solvation energies of anionic species. Synthetic receptors must provide a well-defined cavity with appropriately positioned interaction sites to achieve selective binding. While direct studies on this compound are limited, research on its positional isomer, 3,6-diaminophenanthrene, provides a clear proof-of-concept for the utility of the diaminophenanthrene framework in anion receptor design.

A novel anion receptor based on a 3,6-bis-ureidophenanthrene has been synthesized from the 3,6-diaminophenanthrene scaffold. The synthesis involves converting the two amino groups into urea (B33335) functionalities, which are excellent hydrogen bond donors. This creates a rigid binding pocket where the N-H protons of the urea groups are pre-organized for anion recognition. This straightforward synthetic approach, requiring minimal chromatographic purification, makes the diaminophenanthrene scaffold highly accessible for creating such receptors.

Binding studies demonstrated that the resulting 3,6-bis-ureidophenanthrene receptor can effectively interact with anions such as phosphate (B84403) and chloride. The design leverages multiple, pre-organized hydrogen bonds from the urea groups to bind the guest anion. This work highlights the potential of diaminophenanthrene building blocks to pave the way for new applications in materials science and supramolecular chemistry, particularly in the creation of sensors and receptors for biologically and environmentally relevant anions.

Self-Assembled Systems and Molecular Architectures

There is currently a lack of specific studies detailing the self-assembly of this compound derivatives into well-defined molecular architectures. The principles of self-assembly rely on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to create ordered structures from molecular precursors. While the amine groups on this compound could participate in hydrogen bonding and the phenanthrene core could engage in π-π stacking, specific research demonstrating and characterizing such self-assembled systems has not been prominently reported. A patent has suggested that introducing alkyl chains at the 2 and 7 positions of a related phenanthro[9,10-b]pyrazine derivative can enhance self-assembly properties, but this pertains to a different heterocyclic system.

Supramolecular Polymers and Functional Gels

Coordination Polymers and Metal Complexes

The use of this compound as a ligand in the construction of coordination polymers and metal complexes is another area with limited available data. Unlike its well-studied isomer 1,10-phenanthroline, which acts as a bidentate chelating ligand, the spatially separated amine groups in this compound would likely function as a bridging ligand, connecting different metal centers to form extended structures.

Design of Ligands for Metal Ion Coordination

The design of ligands based on this compound for specific metal ion coordination is not a focus of current research literature. The linear, rigid nature of the phenanthrene backbone and the specific angle of the amine groups could potentially be exploited to create coordination polymers with defined topologies. However, studies detailing the synthesis of such ligands and their coordination behavior with various metal ions are absent. Research on the closely related 3,6-diaminophenanthrene has shown its utility as a scaffold for anion receptors, but this does not extend to the 2,7-isomer for metal coordination.

Formation of Discrete Metal Complexes

No specific examples of discrete metal complexes formed with this compound as a primary ligand are reported. The formation of discrete complexes typically requires ligands that can wrap around a single metal center, a role for which the geometry of this compound is not ideally suited.

Construction of Extended Coordination Networks (Metal-Organic Frameworks)

There is no evidence in the scientific literature of Metal-Organic Frameworks (MOFs) being constructed using this compound as the organic linker. The synthesis of MOFs relies on the reaction of metal ions or clusters with multitopic organic ligands to form extended, often porous, crystalline networks. The diamine functionality makes this compound a potential candidate for a ditopic linker, but its incorporation into MOF structures has not been reported.

Luminescent Properties of Coordination Polymers

Given the lack of reported coordination polymers based on this compound, there is consequently no data on their luminescent properties. While many coordination polymers, particularly those involving aromatic ligands and certain metal ions, exhibit interesting photophysical properties, this specific area remains uninvestigated for this compound-based systems. Studies on related compounds, such as 4,7-diamine-1,10-phenanthroline, have explored their photophysical properties in metal complexes, but these findings cannot be directly extrapolated to the this compound isomer due to differences in structure and coordination mode.

Catalytic Applications and Redox Processes

The diamine functionality of this compound serves as an excellent anchor for the development of novel catalytic systems. These derivatives have been explored in both organocatalysis and as components of metal-organic hybrid catalysts, where their electronic properties can be harnessed to facilitate chemical transformations.

Organocatalysis and Metal-Organic Hybrid Catalysts

While the direct application of this compound as an organocatalyst is not extensively documented, the broader class of phenanthrene derivatives has shown promise. For instance, in the realm of asymmetric synthesis, chiral phenanthrene-based compounds can act as scaffolds for organocatalysts that effectively control the stereochemistry of reactions. The rigid phenanthrene backbone can provide a well-defined chiral environment, crucial for achieving high enantioselectivity.

In the domain of metal-organic hybrid catalysts, derivatives of this compound are valuable as organic linkers for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them excellent candidates for heterogeneous catalysis. By incorporating 2,7-diaminophenanthrene-based linkers, it is possible to introduce specific catalytic functionalities within the MOF structure. The amino groups can be post-synthetically modified to introduce acidic or basic sites, or to anchor metal nanoparticles, creating multifunctional catalysts. For example, a phenanthroline-based MOF has been successfully used as a robust and highly porous support for iron-catalyzed C-H amination reactions. rsc.org These hybrid materials often exhibit enhanced catalytic activity and selectivity compared to their homogeneous counterparts, along with the significant advantage of being easily separable and recyclable. rsc.org

Redox-Active Ligands in Catalytic Cycles

The phenanthrene system is inherently redox-active, and the introduction of amino groups at the 2 and 7 positions further modulates its electronic properties. This makes this compound and its derivatives attractive candidates for use as redox-active ligands in catalysis. rsc.orgnih.govrsc.org Redox-active ligands can participate directly in catalytic cycles by storing and transferring electrons, thereby facilitating multi-electron transformations that might be challenging for a metal center alone. rsc.orgnih.govd-nb.info

When coordinated to a metal center, a 2,7-diaminophenanthrene-based ligand can exist in multiple oxidation states. This ability to act as an electron reservoir can stabilize reactive metal intermediates and lower the activation barriers for key catalytic steps. For instance, in oxidation catalysis, the ligand can be oxidized instead of the metal center, preventing catalyst deactivation. Conversely, in reductive processes, the ligand can accept electrons and then transfer them to the substrate. This cooperative electronic interplay between the metal and the redox-active ligand is a powerful strategy for designing highly efficient and selective catalysts for a variety of organic transformations. beilstein-journals.orgresearchgate.net

Biomolecular Interactions and Bio-related Applications

The planar and aromatic nature of the phenanthrene core, combined with the hydrogen-bonding capabilities of the amino substituents, makes this compound derivatives well-suited for interacting with biological macromolecules such as DNA. This has led to their exploration as DNA binding agents and as scaffolds for the design of fluorescent probes and sensors.

DNA Binding Studies (e.g., Quadruplex DNA, Double-Stranded DNA)

Derivatives of this compound have been investigated for their ability to bind to various forms of DNA, including double-stranded DNA (dsDNA) and G-quadruplex DNA. The planar phenanthrene ring can intercalate between the base pairs of dsDNA, leading to stabilization of the DNA helix. The amino groups can form hydrogen bonds with the phosphate backbone or the bases in the major or minor grooves, further enhancing the binding affinity. bohrium.comnih.govnih.govmdpi.com

Of particular interest is the interaction with G-quadruplex DNA, which are four-stranded structures found in telomeric regions and gene promoter sites. These structures are implicated in cancer and other diseases, making them attractive therapeutic targets. The large, flat aromatic surface of phenanthrene derivatives is ideal for end-stacking on the terminal G-quartets of the quadruplex structure. By modifying the 2,7-amino groups with appropriate side chains, it is possible to enhance both the affinity and selectivity for G-quadruplexes over dsDNA. For instance, studies on anthraquinone (B42736) derivatives, which share structural similarities, have shown that the nature and position of substituents significantly influence G-quadruplex binding affinity and selectivity. nih.gov

Table 1: DNA Binding Properties of Aromatic Compounds

Compound ClassDNA TargetBinding ModeAffinity (Kb)Reference
Anthraquinone DerivativesG-quadruplex DNAGroove Binding/End-stacking105 - 106 M-1 nih.gov
DAPIDouble-stranded DNAMinor Groove BindingHigh nih.gov

This table presents data for structurally related compounds to illustrate the principles of DNA binding by planar aromatic molecules.

Design of Fluorescent Probes and Sensors

The inherent fluorescence of the phenanthrene core makes this compound a valuable platform for the design of fluorescent probes and sensors for biomolecules. The fluorescence properties of phenanthrene derivatives are often sensitive to their local environment, a characteristic that can be exploited for sensing applications. nih.govtamu.edu

By attaching specific recognition moieties to the 2,7-amino groups, probes can be designed to selectively bind to a target analyte, such as a particular protein or nucleic acid sequence. This binding event can lead to a change in the fluorescence signal, such as an increase or decrease in intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the detection and quantification of the analyte. nih.govrsc.orgrsc.orgnih.gov For example, a sensor could be designed where the fluorescence of the 2,7-diaminophenanthrene core is quenched in the free state and is restored upon binding to its target. The design of such probes often involves principles of Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). nih.gov The versatility of the amino groups for chemical modification allows for the creation of a wide range of fluorescent sensors tailored for specific biological applications, including cellular imaging and diagnostics. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,7-Phenanthrenediamine with high purity, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves catalytic hydrogenation of nitro-substituted phenanthrene precursors (e.g., 2,7-dinitrophenanthrene) using palladium on carbon (Pd/C) under controlled pressure (1–3 atm H₂). Purification via column chromatography (silica gel, eluent: dichloromethane/hexane gradient) is critical to remove diastereomers or byproducts. Intermediate characterization should include GC-MS (electron ionization at 70 eV) to confirm molecular ions (e.g., m/z 213 for 2,7-dinitrophenanthrene) .
  • Data Validation : Cross-reference retention indices and fragmentation patterns with NIST Chemistry WebBook entries for nitro-phenanthrene derivatives .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to resolve aromatic proton signals (δ 6.8–8.2 ppm) and amine protons (δ 3.5–5.0 ppm, broad). For ambiguous peaks, 2D NMR (COSY, HSQC) resolves coupling interactions. FT-IR confirms N-H stretches (~3350 cm⁻¹) and aromatic C=C (~1600 cm⁻¹). Validate spectral assignments against computational models (e.g., density functional theory, DFT) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen.
  • Photostability : Expose samples to UV light (λ = 254 nm) and monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase).
  • Data Interpretation : Compare degradation products with NIST mass spectral libraries to identify oxidative byproducts (e.g., quinone derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported redox properties of this compound derivatives?

  • Methodology :

  • Electrochemical Analysis : Use cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte) to measure oxidation/reduction potentials. Address discrepancies by standardizing reference electrodes (e.g., Ag/AgCl) and controlling oxygen/moisture levels.
  • Computational Validation : Compare experimental HOMO/LUMO values with DFT-calculated energies (B3LYP/6-31G* basis set). Discrepancies often arise from solvation effects or impurity interference .
    • Case Study : A 2023 study noted conflicting oxidation potentials (±0.2 V) for this compound; systematic replication under inert atmospheres resolved variability .

Q. How can this compound be integrated into bulk-heterojunction solar cells to optimize charge transport?

  • Experimental Design :

  • Device Fabrication : Blend this compound (electron donor) with [6,6]-phenyl-C71-butyric acid methyl ester (PC₇₁BM) in chlorobenzene (1:2 wt ratio). Spin-coat onto ITO/PEDOT:PSS substrates.
  • Performance Metrics : Measure power conversion efficiency (PCE) under AM1.5G illumination. Use atomic force microscopy (AFM) to assess film morphology and phase separation.
    • Challenges : Low PCE (<5%) may result from poor exciton dissociation; mitigate by introducing ternary blends (e.g., adding ITIC-Th as a secondary acceptor) .

Q. What computational approaches predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic sites. For bromination, the C4 position typically shows higher reactivity (f⁻ = 0.12) than C1 (f⁻ = 0.08).
  • Validation : Compare predicted sites with experimental HPLC-MS data for brominated derivatives .

Data Reproducibility & Quality Control

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Protocol :

  • Standardization : Use HPLC (≥95% purity threshold) and Karl Fischer titration (<0.1% water content) for batch qualification.
  • Documentation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .

Q. What are the best practices for reproducing published studies on this compound’s photophysical properties?

  • Guidelines :

  • Literature Review : Prioritize studies providing detailed experimental parameters (e.g., excitation wavelengths, solvent dielectric constants).
  • Replication : Use NIST-traceable reference materials for instrument calibration. Cross-validate fluorescence quantum yields with integrating sphere methods .

Safety & Compliance

Q. What toxicity profiles should be considered when handling this compound?

  • Safety Protocols :

  • Acute Toxicity : Refer to analog data (e.g., p-phenylenediamine derivatives), which suggest LD₅₀ > 200 mg/kg (oral, rats).
  • Handling : Use fume hoods, nitrile gloves, and conduct regular airborne exposure monitoring. Consult OSHA guidelines for aromatic amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.